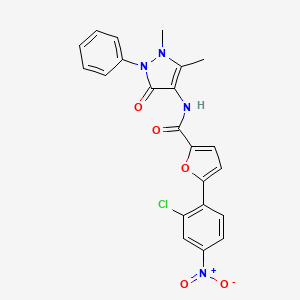![molecular formula C20H23N3O3S B6026354 1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as MPTP and is synthesized through a complex chemical process.
Wirkmechanismus
The mechanism of action of MPTP is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. MPTP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MPTP has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. It also exhibits potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying various signaling pathways in the body. However, MPTP has some limitations for lab experiments. The compound is relatively expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions related to MPTP. One area of research is the development of new synthetic methods for the compound. Another area of research is the elucidation of the mechanism of action of MPTP. This will help to better understand how the compound exerts its therapeutic effects and may lead to the development of more effective drugs. Additionally, MPTP could be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, 1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, MPTP has several advantages for lab experiments and has several future directions related to its use in scientific research.
Synthesemethoden
The synthesis of MPTP involves a multistep process that requires the use of various chemicals and reagents. The process starts with the reaction of 3-(methylthio)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(3-pyridinyloxy)aniline to form the amide intermediate. The final step involves the reaction of the amide intermediate with proline to form MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylpropanoyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-13-10-19(24)23-12-5-8-17(23)20(25)22-16-7-2-3-9-18(16)26-15-6-4-11-21-14-15/h2-4,6-7,9,11,14,17H,5,8,10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSWEOISUMEADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol](/img/structure/B6026271.png)
![3-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6026278.png)
![N-(3-bromophenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6026283.png)
![N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6026290.png)
![2-fluoro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B6026295.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6026303.png)
![2-amino-4,6-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B6026307.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6026337.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)
